1-Hydroxy(ethyl-d4)-2'-deoxyadenosine
Description
Contextualization of DNA Adduct Research in Molecular Toxicology and Carcinogenesis
The covalent binding of chemical carcinogens or their reactive metabolites to DNA results in the formation of DNA adducts. researchgate.net This event is considered a critical early step in the initiation of chemical carcinogenesis. nih.govyoutube.com Molecular toxicology seeks to elucidate the mechanisms by which environmental agents adversely affect human health at the molecular level. wikipedia.org The study of DNA adducts is a major focus of this field, as their formation can lead to mutations during DNA replication if not repaired, potentially activating oncogenes or inactivating tumor suppressor genes. nih.govmdpi.com The presence and quantity of specific DNA adducts can serve as biomarkers of exposure to carcinogens and may help in assessing cancer risk. researchgate.netnih.gov
Role of Stable Isotope Labeling in Advanced Biomolecular Investigations
Stable isotope labeling is a powerful technique in which a naturally occurring, low-abundance stable isotope (like deuterium (B1214612), ²H) is incorporated into a molecule of interest. nih.govnih.govnih.gov This "heavy" labeled molecule is chemically identical to its natural counterpart but can be distinguished by its higher mass using mass spectrometry. nih.gov This methodology is invaluable in quantitative and mechanistic studies. In DNA adduct research, stable isotope-labeled analogs of DNA adducts, such as 1-Hydroxy(ethyl-d4)-2'-deoxyadenosine, are used as internal standards in isotope dilution mass spectrometry. nih.govnist.govnih.gov This approach allows for highly accurate and precise quantification of the corresponding unlabeled adduct in biological samples, overcoming issues of sample loss during extraction and analysis. nih.govnist.gov
Research Rationale for Investigating 1-Hydroxy(ethyl)-2'-deoxyadenosine and its Deuterated Analogues
The primary rationale for investigating 1-Hydroxy(ethyl)-2'-deoxyadenosine is to understand the full spectrum of DNA damage caused by agents like ethylene (B1197577) oxide and other sources of hydroxyethylating agents. While guanine (B1146940) adducts are more prevalent, adenine (B156593) adducts also contribute to the mutagenic load. nih.gov The deuterated analogue, this compound, is specifically synthesized to serve as an ideal internal standard for quantitative analysis. nih.gov By using this standard in isotope dilution mass spectrometry, researchers can accurately measure the levels of the unlabeled 1-Hydroxy(ethyl)-2'-deoxyadenosine adduct in tissues and cells. nist.gov This allows for precise dose-response studies, investigations into DNA repair kinetics, and the biomonitoring of human exposure to specific carcinogens. nih.gov
Interactive Data Tables
Below are tables summarizing key information and typical research findings related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₃D₄N₅O₄ | Inferred |
| Molecular Weight | ~299.32 g/mol | Inferred |
| Isotopic Purity | Typically >98% | Inferred |
| Physical Form | Solid (e.g., powder or lyophilizate) | Inferred |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) and water | Inferred |
Table 2: Typical Mass Spectrometry Data for this compound
| Parameter | Description | Typical Value/Observation |
| Ionization Mode | Electrospray Ionization (ESI) | Positive Mode |
| Parent Ion (M+H)⁺ | The mass-to-charge ratio of the protonated molecule. | m/z ~300.18 |
| Fragment Ion | Key fragment resulting from the loss of the deoxyribose sugar. | m/z ~184.13 (Represents the deuterated hydroxyethylated adenine base) |
| Isotopic Shift | Mass difference compared to the unlabeled analogue. | +4 Da |
Table 3: Research Applications and Findings
| Research Area | Application | Key Findings/Significance |
| Quantitative Bioanalysis | Internal standard for isotope dilution LC-MS/MS. | Enables accurate quantification of 1-Hydroxy(ethyl)-2'-deoxyadenosine in DNA samples from cells or tissues exposed to hydroxyethylating agents. |
| DNA Repair Studies | Tracer to study the kinetics of DNA repair pathways. | Allows for the monitoring of the rate of removal of this specific adduct by enzymes involved in Base Excision Repair or Nucleotide Excision Repair. |
| Toxicology/Carcinogenesis | Tool for dose-response assessment and biomonitoring. | Helps establish the relationship between exposure levels to carcinogens like ethylene oxide and the extent of DNA damage in target organs. |
| Mutagenesis Studies | Substrate for in vitro replication and mutagenesis assays. | Used to determine the miscoding potential of the 1-Hydroxy(ethyl)-2'-deoxyadenosine adduct and the types of mutations it induces. |
An in-depth examination of the formation of 1-Hydroxy(ethyl)-2'-deoxyadenosine, a specific DNA adduct, reveals complex mechanistic pathways involving both internal metabolic processes and external chemical exposures. This article focuses exclusively on the scientific principles governing its creation, from the generation of its precursors to the methods used for its detection and pathway elucidation.
Properties
Molecular Formula |
C₁₂H₁₃D₄N₅O₄ |
|---|---|
Molecular Weight |
299.32 |
Synonyms |
2’-Deoxy-1-(2-hydroxyethyl-d4)adenosine; |
Origin of Product |
United States |
Mechanistic Pathways of 1 Hydroxy Ethyl 2 Deoxyadenosine Formation
The formation of hydroxyethyl (B10761427) adducts on DNA, such as 1-Hydroxy(ethyl)-2'-deoxyadenosine, is a result of the covalent binding of a hydroxyethyl group to the deoxyadenosine (B7792050) nucleoside. The primary reactive precursor for this process is ethylene (B1197577) oxide, a highly strained and reactive cyclic ether. wikipedia.org Ethylene oxide can originate from both endogenous metabolic activities within the body and from exposure to exogenous sources. nih.govtandfonline.com
Advanced Analytical Methodologies for 1 Hydroxy Ethyl D4 2 Deoxyadenosine Detection and Quantification
Mass Spectrometry (MS) Applications in Nucleoside Adduct Analysis
Mass spectrometry (MS) has become an indispensable tool for the analysis of DNA adducts due to its high sensitivity and ability to provide structural information. nih.govberkeley.edu When coupled with chromatographic separation techniques, MS allows for the detection of adducts at levels as low as one lesion per 10⁹ to 10¹¹ normal nucleotides. chromatographyonline.comnih.gov Modern MS-based approaches, often referred to as DNA adductomics, enable the screening of both known and unknown DNA modifications in a single analysis. nih.govresearchgate.netacs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Separation and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the premier method for the quantitative analysis of nucleoside adducts. acs.orgnih.govacs.org This preference stems from its superior selectivity, sensitivity, accuracy, and reproducibility compared to other methods like ³²P-postlabeling or immunoassays. acs.orgnih.govnih.gov
The process begins with the separation of the complex mixture of nucleosides derived from hydrolyzed DNA using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govprotocols.iochemrxiv.org Techniques like reversed-phase chromatography are commonly employed to separate the modified nucleosides from the much more abundant normal nucleosides. protocols.ioacs.org The separated components are then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source, which is a soft ionization technique that generates protonated molecules [M+H]⁺ with minimal fragmentation. nih.govacs.org
In the tandem mass spectrometer, a specific precursor ion corresponding to the mass of the target adduct is selected and fragmented. acs.org A nearly universal fragmentation pathway for protonated 2'-deoxyribonucleoside adducts is the neutral loss of the deoxyribose moiety (116.0473 Da). nih.govacs.orgacs.org This characteristic loss is often used in screening methods like neutral loss scanning or multiple reaction monitoring (MRM) to specifically detect potential DNA adducts in a complex biological matrix. researchgate.netacs.orgresearchgate.net High-resolution mass spectrometry (HRMS) further enhances the confidence in identification by providing accurate mass measurements of both the precursor and product ions, allowing for the determination of the elemental composition. acs.orgchemrxiv.orgnih.gov
Table 1: Key Parameters in a Typical LC-MS/MS Method for Nucleoside Adducts
| Parameter | Description | Common Implementation |
| Chromatography | Separation of nucleosides from the biological matrix. | Reversed-phase (e.g., C18 column) or Hydrophilic Interaction Liquid Chromatography (HILIC). nih.govprotocols.ionih.gov |
| Mobile Phases | Solvents used to carry the sample through the column. | Typically a gradient of water with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. protocols.ioacs.org |
| Ionization Source | Method for generating ions from the separated molecules. | Electrospray Ionization (ESI) is most common for its soft ionization of polar molecules like nucleosides. nih.govacs.org |
| MS Analysis Mode | Technique used for detecting and quantifying the target analyte. | Tandem MS (MS/MS) using modes like Multiple Reaction Monitoring (MRM) or high-resolution accurate mass (HRAM) scans. acs.orgacs.orgresearchgate.net |
| Key Fragmentation | Characteristic fragmentation pattern used for identification. | Neutral loss of the 2'-deoxyribose sugar (m/z 116.0473). nih.govacs.orgacs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Adducts
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of DNA damage. chromatographyonline.com However, due to the low volatility of nucleosides and nucleobases, a crucial derivatization step is required to make them suitable for GC analysis. nih.govchromatographyonline.com This process chemically modifies the analyte to increase its volatility and thermal stability.
After hydrolysis of the DNA to release the adducted bases, they are chemically derivatized. chromatographyonline.com The derivatized adducts are then separated on a GC column and detected by the mass spectrometer. GC-MS can achieve very high sensitivity, with detection limits reaching one adduct per 10⁹ nucleotides. berkeley.edu However, the derivatization requirement can be a drawback, as the efficiency of the reaction can be a source of variability and may not be suitable for all adducts. chromatographyonline.com Furthermore, the harsh hydrolysis procedures often used to release the base can result in the loss of structural information regarding the original nucleoside adduct. berkeley.edu
Role of Stable Isotope-Labeled 1-Hydroxy(ethyl-d4)-2'-deoxyadenosine as an Internal Standard in Isotope Dilution Mass Spectrometry
For accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.govnih.gov This method relies on the use of a stable isotope-labeled (SIL) analogue of the analyte as an internal standard. nih.govacs.org In the context of this article, this compound, which is labeled with deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen), serves as this ideal internal standard. nih.govscispace.com
The SIL internal standard is chemically identical to the analyte of interest but has a higher mass due to the incorporated isotopes. acanthusresearch.com A known amount of the SIL standard is added to the biological sample at the earliest stage of preparation. nih.govacs.org Because the standard and the analyte have virtually identical chemical and physical properties, they behave the same way during all subsequent steps, including extraction, purification, derivatization, and ionization. acanthusresearch.com Any sample loss or variation in ionization efficiency (matrix effects) will affect both the analyte and the internal standard equally. scispace.com
The mass spectrometer can distinguish between the unlabeled analyte and the heavier, isotope-labeled standard. amazonaws.com Quantification is then based on the measured ratio of the signal from the endogenous analyte to the signal from the known amount of the added SIL standard. amazonaws.commagritek.com This approach corrects for procedural variations and matrix-induced signal suppression or enhancement, leading to highly accurate and reproducible results. nih.govscispace.comacanthusresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Adduct Standards
While mass spectrometry excels at detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of molecules. nih.govcore.ac.uk For DNA adduct research, NMR is crucial for confirming the exact chemical structure of newly synthesized adduct standards, including compounds like this compound. nih.gov These authenticated standards are essential for developing and validating the MS-based quantitative methods described above.
NMR spectroscopy provides detailed information about the chemical environment of specific atomic nuclei (e.g., ¹H, ¹³C, ³¹P, ¹⁵N) within a molecule. core.ac.ukwikipedia.org By analyzing various NMR parameters, such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), chemists can piece together the molecule's connectivity and three-dimensional structure in solution. core.ac.ukslideshare.net
Although NMR has lower sensitivity compared to MS and typically requires larger sample amounts, its strength lies in providing unambiguous structural confirmation. nih.govyoutube.com Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish the bonding framework and the precise location of the adducted group on the nucleoside. core.ac.uk This verification is a critical quality control step, ensuring that the standard used for quantification in IDMS methods has the correct and known structure. nih.gov
Methodological Considerations in Sample Preparation from Biological Matrices
The quality and accuracy of any DNA adduct analysis are heavily dependent on the initial sample preparation. researchgate.netchemrxiv.org Biological matrices such as tissues, blood, or cells are incredibly complex, and the target DNA adducts are present at trace levels. nih.govchemrxiv.org Therefore, robust protocols are required to isolate the DNA with high purity and efficiently release the nucleoside adducts for analysis.
DNA Extraction and Enzymatic/Chemical Hydrolysis Protocols
The first step involves the isolation of DNA from the biological source. toxstrategies.com This is typically achieved using commercial kits or established protocols that involve cell lysis, protein digestion (e.g., with proteinase K), and purification steps to remove proteins, RNA, and other cellular components that could interfere with the analysis. berkeley.edutoxstrategies.com It is critical to ensure that the extracted DNA is of high purity, as contaminating RNA can sometimes lead to analytical interferences. berkeley.edu
Once pure DNA is obtained, the covalent bonds of the DNA backbone must be broken to release the individual nucleosides. chromatographyonline.com Enzymatic hydrolysis is the most common method for preparing samples for LC-MS analysis of nucleoside adducts. nih.govresearchgate.netnih.gov This approach uses a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase, to gently digest the DNA into its constituent 2'-deoxynucleosides without altering the structure of the adducts. nih.gov
Alternatively, chemical hydrolysis, such as using formic acid, can be employed. acs.org Acid hydrolysis cleaves the glycosidic bond between the sugar and the base, releasing the modified nucleobases. acs.org While effective, this method is more commonly used for GC-MS analysis and results in the loss of the deoxyribose moiety, preventing the analysis of the intact nucleoside adduct. berkeley.educhromatographyonline.com
Table 2: Comparison of DNA Hydrolysis Methods for MS Analysis
| Method | Description | Advantages | Disadvantages | Primary Application |
| Enzymatic Hydrolysis | Uses a mixture of nucleases and phosphatases to digest DNA into individual nucleosides. nih.gov | Mild conditions preserve the adduct structure; releases intact nucleosides. acs.org | Can be inhibited by contaminants; enzymes can be costly. berkeley.eduacs.org | LC-MS/MS analysis of nucleoside adducts. nih.gov |
| Chemical (Acid) Hydrolysis | Uses strong acid (e.g., formic acid) to cleave the glycosidic bond, releasing nucleobases. acs.org | Robust and inexpensive. | Harsh conditions can degrade certain adducts; loses the sugar moiety information. berkeley.eduacs.org | GC-MS analysis of nucleobase adducts. chromatographyonline.com |
Validation Strategies for Analytical Methodologies for DNA Adducts
The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. For the quantitative analysis of DNA adducts like this compound, a rigorous validation process is essential to ensure the accuracy, reliability, and reproducibility of the data. The validation of methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), typically involves the assessment of several key performance characteristics. youtube.com
Stable isotope-labeled internal standards, such as this compound, play a crucial role in the validation process and the routine application of quantitative LC-MS/MS methods. nih.gov The use of a deuterated analogue of the analyte as an internal standard is considered a gold standard because it co-elutes with the analyte and experiences similar effects of matrix interference and ionization suppression, thus providing more accurate and precise quantification. nih.govchromforum.org
The validation of an LC-MS/MS method for the quantification of a related non-deuterated adduct, 1-(2-hydroxyethyl)-2'-deoxyadenosine (N1HEdA), provides a strong reference for the expected performance of a method for its deuterated counterpart. nih.gov The key validation parameters are detailed below.
Key Validation Parameters:
Specificity and Selectivity: This ensures that the method can unequivocally identify and quantify the analyte in the presence of other components in the sample matrix. In LC-MS/MS, this is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and its isotopically labeled internal standard.
Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the calibration curve. For the analysis of 2-hydroxyethylated nucleosides, linearity with r > 0.989 has been demonstrated. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The lower limit of quantitation (LLOQ) for 1-(2-hydroxyethyl)-2'-deoxyadenosine has been reported to be 0.025 ng/mL. nih.gov
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and calculating the percentage of recovery. For a validated method for 2-hydroxyethylated nucleosides, accuracy values ranged from 86.5% to 119%. nih.gov
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (within the same day) and inter-day precision (over several days). For 2-hydroxyethylated nucleosides, intra-day and inter-day precision RSD values were reported to be ≤13.5% and ≤18.8%, respectively. nih.gov
Matrix Effect: The matrix effect is the alteration of the ionization efficiency of the analyte due to the presence of co-eluting compounds from the sample matrix. It is evaluated by comparing the response of the analyte in a pure solution to its response in a sample matrix. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.gov
Stability: Stability studies are conducted to evaluate the stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures).
The following table summarizes the validation parameters from a study on the simultaneous quantitation of 2-hydroxyethylated DNA nucleosides, including the non-deuterated analogue of the target compound.
| Validation Parameter | Finding for 2-Hydroxyethylated Nucleosides |
| Lower Limit of Quantitation (LLOQ) | 0.01 - 0.025 ng/mL |
| Linearity (r) | >0.989 |
| Intra-day Precision (RSD) | ≤13.5% |
| Intra-day Accuracy | 86.5% - 111% |
| Inter-day Precision (RSD) | ≤18.8% |
| Inter-day Accuracy | 87.9% - 119% |
Data adapted from a study on the LC-MS/MS simultaneous quantitation of 2-hydroxyethylated and other DNA nucleosides. nih.gov
In Vitro Investigations of 1 Hydroxy Ethyl 2 Deoxyadenosine in Molecular and Cellular Systems
Enzymatic Studies on Adduct Processing and Metabolism
The primary metabolic processing of 1-(2-hydroxyethyl)-2'-deoxyadenosine (1-heA) in human cells involves direct reversal repair mediated by enzymes of the AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases. mdpi.com These enzymes function to directly remove alkyl and etheno modifications from nucleic acid bases through an oxidative mechanism. mdpi.com
Research has specifically identified the human AlkB homolog 3 (ALKBH3) as the key enzyme responsible for processing 1-heA. genesilico.pl ALKBH3 recognizes and repairs alkyl lesions at the N1 position of adenine (B156593) and the N3 position of cytosine. mdpi.com The enzymatic process involves the oxidation of a 2-oxoglutarate co-substrate to activate molecular oxygen, leading to the formation of a highly reactive Fe(IV)-oxo intermediate that subsequently oxidizes and removes the hydroxyethyl (B10761427) group from the adenine base. mdpi.com Studies on ALKBH3 reveal a notable preference for substrates within single-stranded DNA (ssDNA) over double-stranded DNA (dsDNA), suggesting that the processing of 1-heA adducts may be most efficient in transiently unwound DNA regions, such as those occurring during replication or transcription. nih.govnih.gov
Cell-Free System Analysis of DNA Replication Bypass by Polymerases
A review of the available scientific literature did not yield specific studies analyzing the bypass of the 1-Hydroxy(ethyl)-2'-deoxyadenosine adduct by DNA polymerases in cell-free systems. Therefore, detailed research findings on the efficiency, fidelity, and kinetic parameters of translesion synthesis (TLS) past this specific lesion are not available. Studies on other, structurally distinct N1- and N6-adenine adducts show that bypass can be highly variable and dependent on both the adduct structure and the specific TLS polymerase involved, but these results cannot be directly extrapolated to 1-heA. nih.govmdpi.comnih.gov
Mutagenesis Assays and DNA Lesion Fidelity Studies in Cell Lines (Mechanistic Focus)
Specific data from mutagenesis assays in cell lines to determine the mutagenic potential and characteristic mutational signature of 1-Hydroxy(ethyl)-2'-deoxyadenosine are not available in the reviewed literature. Establishing the fidelity of DNA replication past this lesion and identifying the types of mutations it may induce (e.g., transitions, transversions, or deletions) would require targeted studies using vectors containing the site-specific adduct transfected into relevant cell lines. While such studies have been performed for other adenine adducts, revealing lesion-specific mutagenic outcomes, this information is not applicable to 1-heA. nih.gov
DNA Repair Pathway Recognition and Excision Studies
The principal pathway for the repair of 1-Hydroxy(ethyl)-2'-deoxyadenosine is direct reversal repair.
Direct Reversal Repair: The human protein ALKBH3, a member of the AlkB family of dioxygenases, has been shown to recognize 1-(2-hydroxyethyl)-2'-deoxyadenosine-5'-monophosphate. genesilico.pl This enzyme specializes in the oxidative removal of alkyl groups from the N1 position of adenine. mdpi.comnih.gov The repair mechanism is direct, meaning the lesion is removed without excising the base or the nucleotide, thereby restoring the original adenine structure. mdpi.comgenesilico.pl ALKBH3 shows a marked preference for single-stranded DNA substrates. nih.gov
Base Excision Repair (BER): The Base Excision Repair pathway is a major route for correcting small, non-helix-distorting base lesions like those arising from alkylation. nih.govyoutube.comyoutube.com BER is initiated by a DNA glycosylase that recognizes and excises the damaged base. nih.govyoutube.com While the alkyladenine DNA glycosylase (AAG), also known as MPG, recognizes and excises various N-alkylated purines, specific studies confirming its activity on 1-heA are absent. The existence of a highly specific direct repair enzyme (ALKBH3) suggests it is the primary pathway.
Nucleotide Excision Repair (NER): The Nucleotide Excision Repair pathway primarily targets bulky, helix-distorting lesions. nih.govnih.gov Given that the 1-hydroxyethyl group is a relatively small adduct, it is not expected to cause the significant helical distortion typically required to initiate the NER pathway. nih.gov No studies were found that indicate recognition or excision of 1-heA by NER proteins.
| Repair Pathway | Key Protein | Species | Function/Specificity for Adduct | Reference |
|---|---|---|---|---|
| Direct Reversal Repair | ALKBH3 | Homo sapiens | Recognizes and removes the hydroxyethyl group from the N1 position of adenine via oxidative dealkylation. Prefers single-stranded DNA. | mdpi.comgenesilico.plnih.gov |
| Base Excision Repair (BER) | Not confirmed | - | No direct evidence of processing by BER glycosylases such as AAG/MPG. | - |
| Nucleotide Excision Repair (NER) | Not confirmed | - | Unlikely to be a primary pathway due to the small, non-distorting nature of the adduct. No evidence of recognition. | - |
Interactions of Adducts with DNA Duplexes and Associated Proteins
Specific structural studies, such as NMR or X-ray crystallography, detailing the conformation of the 1-Hydroxy(ethyl)-2'-deoxyadenosine adduct within a DNA duplex are not available in the reviewed scientific literature. Such studies would be necessary to determine its effect on DNA structure, including base pairing, helical stability, and local conformation.
The primary documented interaction of this adduct is with the direct repair protein ALKBH3. genesilico.pl While a co-crystal structure of ALKBH3 with the 1-heA adduct is not available, structural studies of ALKBH3 have revealed key features for substrate recognition. The enzyme utilizes a distinctive β-hairpin motif that functions to stabilize the single-stranded nucleotide substrate and position the methylated or alkylated base within the active site pocket for repair. nih.gov This interaction is highly specific, allowing the enzyme to identify and reverse damage at the N1-adenine position while showing no activity towards other similar modifications like N6-methyladenine. nih.gov It is through this specific protein-DNA interaction that ALKBH3 carries out the targeted repair of 1-heA.
In Vivo Animal Model Studies and Mechanistic Insights into 1 Hydroxy Ethyl 2 Deoxyadenosine
Adduct Formation and Persistence in Specific Tissues of Animal Models
Upon exposure to ethylene (B1197577) oxide, a variety of DNA adducts are formed in vivo. The most abundant of these is N7-(2-hydroxyethyl)guanine (N7-HEG), which accounts for the majority of the DNA damage. uzh.ch However, other adducts, including N3-(2-hydroxyethyl)adenine (N3-HEA) and O6-(2-hydroxyethyl)guanine (O6-HEG), are also formed, albeit at significantly lower levels. integral-corp.com The formation of these adducts is not uniform across all tissues, and their persistence is dependent on the tissue-specific DNA repair capacity.
Studies in F344 rats have demonstrated a dose-dependent increase in N7-HEG adducts in various tissues following inhalation exposure to EO. integral-corp.com For instance, after a four-week exposure to 50, 100, and 200 ppm of EO, the mean concentrations of N7-HEG in liver DNA were calculated to be 310, 558, and 1202 adducts per 10^8 nucleotides, respectively, immediately after exposure cessation. nih.gov In these rats, the background level of N7-HEG was 2.6 adducts per 10^8 nucleotides. nih.gov The adduct levels were observed to return to near-background levels by 49 days post-exposure, indicating active repair and removal. nih.gov
In a comparative study between rats and mice exposed to EO, it was found that rats accumulated significantly more N7-HEG in their tissues than mice under similar exposure conditions. The half-life of N7-HEG varied between tissues and species, ranging from 2.9 to 5.8 days in rat tissues (brain, kidney, liver, lung, spleen, testis) and 1.0 to 2.3 days in most mouse tissues, with the exception of the kidney which had a half-life of 6.9 days. This difference in adduct persistence is attributed to variations in DNA repair mechanisms between the species and tissues.
The formation of O6-(2-hydroxyethyl)deoxyguanosine (O6-HEdG), a pro-mutagenic adduct, has also been investigated in rats following exposure to N-nitroso-N-(2-hydroxyethyl)urea. The initial levels of this adduct were highest in the kidney, followed by the lung and liver. nih.gov The repair of O6-HEdG was most rapid in the liver, with an apparent half-life of 12 hours, while it was slower in the kidney and lung (approximately 40 and 48 hours, respectively). nih.gov In contrast, a significant portion of the adduct persisted in the brain even after 7 days. nih.gov
Table 1: N7-HEG Adduct Levels in Rat Liver DNA after 4-Week EO Inhalation
| Exposure Concentration (ppm) | Mean N7-HEG Adducts per 10⁸ Nucleotides (Day 0) |
|---|---|
| 0 (Control) | 2.6 |
| 50 | 310 |
| 100 | 558 |
| 200 | 1202 |
Data sourced from a study on adult male rats exposed for 4 weeks, 5 days/week, 6 h/day. nih.gov
Pharmacokinetic and Biodistribution Studies of Precursor Compounds Utilizing Deuterated Tracers
Understanding the pharmacokinetics and biodistribution of the precursor compound, ethylene oxide, is critical for interpreting the patterns of adduct formation. Studies utilizing labeled tracers, such as radiolabeled or deuterated compounds, provide quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of the chemical.
Following inhalation, ethylene oxide is rapidly absorbed and distributed throughout the body. integral-corp.com In rats and mice, EO is distributed to a wide range of tissues including the brain, blood, muscle, and testes. nih.gov Studies using 14C-labeled EO in rats showed that the highest concentrations of radioactivity were found in the urinary bladder, liver, packed blood cells, and adrenal glands, with the lowest concentration in fat. nih.gov
The elimination of EO from the body is also rapid. In rats exposed to 100 ppm EO, the elimination half-life from the blood was found to be approximately 13.8 minutes for males and 10.8 minutes for females. nih.gov Mice exhibited even faster elimination, with half-lives of 3.12 and 2.4 minutes for males and females, respectively. nih.gov The primary routes of excretion are through the urine, with a smaller amount expired as CO2 or unchanged EO. nih.gov
Metabolism of EO occurs primarily through two pathways: hydrolysis to ethylene glycol and conjugation with glutathione (B108866) (GSH). nih.govnih.gov The GSH conjugation pathway is considered a major route of detoxification. Physiologically based pharmacokinetic (PBPK) models have been developed for EO in mice, rats, and humans to describe the relationship between exposure and tissue dose. nih.gov These models incorporate species-specific metabolic parameters and have been shown to adequately predict blood and tissue concentrations of EO. nih.gov The use of deuterated tracers in such studies, often as internal standards in mass spectrometry, allows for precise quantification of the parent compound and its metabolites in various biological matrices, enhancing the accuracy of these pharmacokinetic models.
Table 2: Pharmacokinetic Parameters of Ethylene Oxide in Rodents (100 ppm Inhalation)
| Species | Sex | Elimination Half-life (t₁/₂) in Blood (minutes) |
|---|---|---|
| Rat | Male | 13.8 ± 0.3 |
| Rat | Female | 10.8 ± 2.4 |
| Mouse | Male | 3.12 ± 0.2 |
| Mouse | Female | 2.4 ± 0.2 |
Data from in vivo studies in F-344 rats and B6C3F1 mice. nih.gov
Correlation of Adduct Levels with Cellular Responses and Genomic Alterations in Animal Systems
A critical aspect of in vivo studies is to establish a link between the formation of specific DNA adducts and subsequent biological effects, such as cellular responses and genomic alterations. Research has shown a clear correlation between the levels of ethylene oxide-induced DNA adducts and various genotoxic endpoints in animal models.
In a study with rats exposed to EO, a statistically significant linear relationship was found between the initial levels of N7-HEG adducts in the liver and the frequency of mutations in the Hprt gene in splenic lymphocytes. nih.gov A similar correlation was observed between N7-HEG levels and the induction of sister-chromatid exchanges (SCEs). nih.gov Furthermore, persistent N7-HEG adducts were correlated with the persistence of SCEs at 21 days post-exposure. nih.gov
Ethylene oxide is a known inducer of chromosomal aberrations in various animal models. nih.gov In mice, inhalation of EO has been shown to increase the incidence of chromosomal aberrations in lymphohematopoietic tissues and germ cells. nih.gov Moreover, studies on tumors from EO-exposed mice have revealed mutations in key cancer-related genes, including Kras, Hras, and Trp53, suggesting that these genetic alterations play a role in EO-induced carcinogenesis. nih.gov
The genotoxic effects of EO are dose-dependent. In vitro studies using a human amniotic cell line demonstrated that EO is a potent inducer of chromatid-type aberrations, with the number of exchanges and breaks increasing with the dose. nih.gov In vivo, EO has been shown to cause single-strand breaks and unscheduled DNA synthesis in rodents. integral-corp.com These findings collectively indicate that the formation of DNA adducts by ethylene oxide directly contributes to the induction of mutations and chromosomal damage, which are key events in the initiation of cancer.
Table 3: Genotoxic Effects Correlated with Ethylene Oxide Exposure in Animal Models
| Endpoint | Animal Model | Key Finding | Citation |
|---|---|---|---|
| Hprt Gene Mutations | Rat | Linear correlation with N7-HEG adduct levels. | nih.gov |
| Sister-Chromatid Exchanges (SCEs) | Rat | Linear correlation with N7-HEG adduct levels. | nih.gov |
| Chromosomal Aberrations | Mouse | Increased incidence in lymphohematopoietic tissues and germ cells. | nih.gov |
| Gene Mutations | Mouse | Mutations in Kras, Hras, and Trp53 in tumors. | nih.gov |
Biomarker Potential of 1 Hydroxy Ethyl 2 Deoxyadenosine and Methodological Development for Exposure Assessment Research
Development of Methodologies for Ultra-Trace Analysis in Biologically Relevant Samples
The detection of DNA adducts, such as N¹-(2-hydroxyethyl)-2'-deoxyadenosine, in biological samples like tissue and urine presents a significant analytical challenge due to their extremely low concentrations. researchgate.net Consequently, the development of highly sensitive and specific analytical methods is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of DNA adducts due to its superior sensitivity and specificity. researchgate.net
Method development for the ultra-trace analysis of N¹-(2-hydroxyethyl)-2'-deoxyadenosine typically involves several key steps:
Sample Preparation: The initial step involves the isolation of DNA from the biological matrix. This is followed by enzymatic hydrolysis to break down the DNA into its constituent nucleosides, including the target adduct. researchgate.net Enrichment of the analyte of interest is often achieved through solid-phase extraction (SPE) to remove interfering substances and concentrate the sample. researchgate.net
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate the target adduct from other nucleosides and matrix components. researchgate.net Reversed-phase columns are commonly used with acidic mobile phases to enhance the retention and separation of the polar nucleosides. acs.org
Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these types of molecules. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. fabad.org.tr
The sensitivity of these methods is critical, with limits of detection often in the femtomolar range, allowing for the quantification of adducts at levels as low as a few molecules per 10⁶ or 10⁸ normal DNA bases. acs.orgnih.gov
Analytical Method Validation for Biomonitoring Research Applications
For an analytical method to be considered reliable for biomonitoring studies, it must undergo rigorous validation. This process ensures that the method is accurate, precise, and robust for its intended application. The validation of LC-MS/MS methods for DNA adducts like N¹-(2-hydroxyethyl)-2'-deoxyadenosine typically assesses the following parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting calibration curve. fabad.org.tr
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery. researchgate.netfabad.org.tr
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at both intra-day (within the same day) and inter-day (on different days) levels. researchgate.netfabad.org.tr
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netfabad.org.tr
Matrix Effect: The alteration of the ionization efficiency of the analyte by co-eluting compounds from the biological matrix. It is a critical parameter to evaluate in ESI-LC-MS/MS methods. nih.gov
Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix. researchgate.net
The following table summarizes typical validation parameters for the analysis of hydroxyethylated DNA adducts using LC-MS/MS.
| Validation Parameter | Typical Performance Metric | Reference |
| Linearity (r²) | >0.99 | fabad.org.tr |
| Intra-day Precision (RSD) | ≤15% | researchgate.net |
| Inter-day Precision (RSD) | ≤20% | researchgate.net |
| Accuracy (% Recovery) | 85-115% | researchgate.net |
| Lower Limit of Quantification (LLOQ) | 0.01 to 0.025 ng/mL | researchgate.net |
Application of 1-Hydroxy(ethyl-d4)-2'-deoxyadenosine as an Internal Standard in Biomonitoring Methodologies
The use of a stable isotope-labeled internal standard is a cornerstone of accurate quantification in mass spectrometry-based methods. researchgate.net In the analysis of N¹-(2-hydroxyethyl)-2'-deoxyadenosine, its deuterated analogue, this compound, serves as an ideal internal standard. lgcstandards.com
The primary role of the internal standard is to correct for variations that can occur during sample preparation and analysis. Since the deuterated standard is chemically identical to the analyte of interest, it behaves similarly during extraction, derivatization (if any), and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
In the mass spectrometer, the internal standard is distinguished from the native analyte by its higher mass due to the presence of deuterium (B1214612) atoms. By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the internal standard, a precise and accurate quantification can be achieved, effectively compensating for any analytical variability. fabad.org.tr
The application of this compound has been integral to biomonitoring studies of populations exposed to ethylene (B1197577) oxide, a known human carcinogen. cdc.govnih.gov These studies aim to establish a relationship between exposure levels and the resulting body burden of DNA damage. The use of this internal standard ensures that the data generated from such studies are reliable and can be used to assess health risks and the efficacy of workplace safety measures.
The table below details the properties of the analyte and its deuterated internal standard.
| Compound Name | Molecular Formula | Molecular Weight | Role in Analysis |
| N¹-(2-hydroxyethyl)-2'-deoxyadenosine | C₁₂H₁₇N₅O₄ | 295.29 | Analyte |
| This compound | C₁₂H₁₃D₄N₅O₄ | 299.32 | Internal Standard |
Computational and Theoretical Studies on 1 Hydroxy Ethyl 2 Deoxyadenosine Structure and Interactions
Molecular Dynamics Simulations of Adduct-DNA and Adduct-Protein Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic nature of DNA and its complexes with proteins. For a DNA adduct like 1-hydroxyethyl-2'-deoxyadenosine (B1146908), MD simulations can reveal how its presence affects the local and global conformation of the DNA double helix and how it is recognized and processed by DNA repair proteins.
While specific MD simulation studies on a DNA duplex containing a 1-hydroxyethyl-2'-deoxyadenosine adduct are not extensively available in public literature, the principles from simulations of other alkylated DNA adducts provide a clear framework for what such studies would entail. researchgate.netnih.gov For instance, simulations of DNA with other modifications show that the adducted nucleotide can cause localized perturbations in the DNA backbone and alter base pairing dynamics. nih.gov
MD simulations of the adduct within a DNA duplex would likely investigate parameters such as:
Base Pairing Stability: Monitoring the hydrogen bonding patterns between the adducted adenine (B156593) and the opposing thymine (B56734) to assess the stability of the base pair. The 1-hydroxyethyl group may interfere with standard Watson-Crick pairing.
Solvent Accessibility: Calculating the solvent accessible surface area to see if the adduct is exposed in the major or minor groove, which has implications for recognition by repair enzymes. youtube.com
When studying adduct-protein interactions, MD simulations are crucial for understanding the recognition and binding process. For example, the human alkyladenine DNA glycosylase (AAG) is known to recognize and excise a wide range of alkylated purines. mdpi.comnih.gov An MD simulation of the 1-hydroxyethyl-2'-deoxyadenosine adduct in complex with AAG could elucidate the specific molecular interactions that lead to its recognition and subsequent repair. mdpi.com
Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a 1-Hydroxyethyl-2'-deoxyadenosine Adduct in DNA
| Parameter | Unmodified DNA | DNA with 1-Hydroxyethyl-dA Adduct | Significance |
| Average Helical Rise (Å) | 3.4 | 3.5 | Indicates a slight unwinding or stretching of the DNA at the adduct site. |
| Adduct-Opposite Base H-Bond Occupancy (%) | 99 (N6-H...O4) | 75 (N6-H...O4) | Suggests destabilization of the Watson-Crick base pair due to the adduct. |
| Adduct Solvent Accessible Surface Area (Ų) | 25 | 60 | Increased solvent exposure may facilitate recognition by repair proteins. |
| RMSF of Adduct and Neighboring Residues (Å) | 0.8 | 1.5 | Higher fluctuation indicates increased local flexibility and distortion of the DNA structure. |
This table is illustrative and based on typical findings from MD simulations of other DNA adducts.
Quantum Chemical Calculations of Electronic Structure and Reactivity of Adducts
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. These methods can provide detailed information about the geometry, charge distribution, and reactivity of the 1-hydroxyethyl-2'-deoxyadenosine adduct. nih.govbiopolymers.org.ua
Key aspects that can be explored using QC calculations include:
Optimized Geometry: Determining the most stable three-dimensional structure of the isolated adduct, which is fundamental for understanding its interactions.
Electron Distribution and Electrostatic Potential: Mapping the charge distribution across the adduct to identify electron-rich and electron-poor regions. The electrostatic potential is crucial for understanding non-covalent interactions with DNA and proteins. nih.gov
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the adduct's chemical reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. nih.gov
Reaction Mechanisms: QC calculations can be used to model the reaction pathways for the formation of the adduct from precursors like ethylene (B1197577) oxide and its subsequent repair, for instance, by modeling the enzymatic steps of base excision repair.
While specific QC studies on 1-hydroxyethyl-2'-deoxyadenosine are not readily found, research on similar modified nucleosides demonstrates the power of these methods. biopolymers.org.ua For example, density functional theory (DFT) is a commonly used QC method for such investigations due to its balance of accuracy and computational cost. biopolymers.org.uanih.gov
Table 2: Representative Data from a Hypothetical Quantum Chemical Calculation (DFT) on 1-Hydroxyethyl-2'-deoxyadenosine
| Property | Calculated Value | Interpretation |
| Dipole Moment (Debye) | 5.2 | Indicates a significant polarity, which influences its interaction with the polar environment of the DNA helix. |
| HOMO Energy (eV) | -6.1 | Relates to the ease of donating an electron; a key parameter in oxidative reactions. |
| LUMO Energy (eV) | -0.8 | Relates to the ease of accepting an electron; relevant for understanding its susceptibility to certain chemical reactions. |
| Mulliken Charge on N1 of Adenine | -0.45 | The negative charge on the nitrogen atom where the hydroxyethyl (B10761427) group is attached influences its hydrogen bonding capacity. |
This table is illustrative and the values are hypothetical, based on typical results from QC calculations on similar molecules.
In Silico Prediction of Adduct Repair Pathways and Mutagenic Hotspots
Computational methods can be used to predict how a DNA lesion like 1-hydroxyethyl-2'-deoxyadenosine is repaired and what the consequences might be if it is not. This involves integrating information from structural biology, bioinformatics, and molecular modeling.
Adduct Repair Pathways: The primary repair pathway for small alkylated bases in DNA is base excision repair (BER), initiated by a DNA glycosylase. nih.govfrontiersin.org The human alkyladenine DNA glycosylase (AAG) is known to have a broad substrate specificity and is a likely candidate for recognizing and removing the 1-hydroxyethyl-adenine lesion. mdpi.comnih.gov
In silico approaches to predict repair pathways often involve:
Molecular Docking: This technique predicts the preferred orientation of the adducted DNA when bound to a repair enzyme like AAG. The docking score provides an estimate of the binding affinity.
Molecular Dynamics Simulations: As discussed in section 8.1, MD simulations can be used to study the stability of the adduct-enzyme complex and the conformational changes that lead to the flipping of the damaged base into the enzyme's active site. mdpi.com
Homology Modeling: If the crystal structure of a key repair enzyme is not available, a model can be built based on the structure of a related protein.
Mutagenic Hotspots: If the 1-hydroxyethyl-2'-deoxyadenosine adduct is not repaired before DNA replication, it can lead to mutations. The modification at the N1 position of adenine disrupts the Watson-Crick hydrogen bonding face, which can cause DNA polymerase to misread the base and insert an incorrect nucleotide opposite the lesion.
In silico prediction of mutagenic hotspots can be approached by:
Modeling Adducts in Different Sequence Contexts: The mutagenic potential of an adduct can be influenced by the neighboring base pairs. Computational models can assess the structural and energetic differences of the adduct in various sequence contexts to identify sequences that are more prone to mutation.
Simulating Replication Past the Lesion: Advanced MD simulations can model the interaction of the adducted DNA with a DNA polymerase. These simulations can reveal which incorrect nucleotide is most likely to be incorporated opposite the lesion, thus predicting the specific type of mutation (e.g., A to G transition).
Data-driven models: By analyzing large datasets of known mutations, it's possible to develop statistical models that can predict mutational hotspots based on DNA sequence and other features. nih.gov
Machine Learning Approaches for DNA Adduct Prediction and Characterization
Machine learning (ML) is increasingly being applied in toxicology and chemical biology to predict the biological activity of chemical compounds, including their ability to form DNA adducts and their mutagenic potential. researchgate.nettandfonline.comiu.eduresearchgate.netnih.gov
For a compound like 1-hydroxyethyl-2'-deoxyadenosine, ML models could be developed for several purposes:
Prediction of Adduct Formation: ML models can be trained on large datasets of known DNA-reactive and non-reactive compounds to predict whether a new chemical is likely to form DNA adducts. tandfonline.comresearchgate.net The input for these models can include various molecular descriptors that capture the physicochemical properties and structural features of the chemical.
Mutagenicity Prediction: Several ML-based models have been developed to predict the outcome of the Ames test, a widely used assay for mutagenicity. iu.edunih.govresearchgate.netresearchgate.net These models can provide an early indication of the potential carcinogenicity of a DNA adduct. The performance of these models is often evaluated using metrics like accuracy, precision, and the area under the receiver operating characteristic curve (ROC AUC). nih.gov
Characterization from Experimental Data: ML algorithms can be used to analyze complex data from high-throughput experiments, such as mass spectrometry-based adductomics, to identify and quantify unknown DNA adducts. nih.gov
Table 3: Overview of Machine Learning Models for DNA Adduct-Related Predictions
| Model Type | Application | Input Features | Typical Performance (Accuracy/AUC) | Reference |
| Support Vector Machine (SVM) | DNA Adduct Formation Prediction | Molecular Descriptors, Fingerprints | 64-82% Accuracy | tandfonline.com |
| Random Forest | Mutagenicity Prediction | Chemical Descriptors | 89% Accuracy, 0.95 ROC AUC | iu.edu |
| Artificial Neural Network (ANN) | Mutagenicity Prediction | Molecular Fingerprints, Descriptors | 85-94% Accuracy | researchgate.net |
| Deep Neural Networks | Mutagenicity Prediction | Molecular Structure, Properties | 0.93 ROC AUC | nih.gov |
This table provides examples of machine learning models and their reported performance in the general field of DNA adduct and mutagenicity prediction.
The application of these advanced computational techniques provides a comprehensive understanding of the life of a DNA adduct, from its formation and structural impact on DNA to its recognition by repair enzymes and its potential to cause mutations. While specific computational studies on 1-Hydroxy(ethyl-d4)-2'-deoxyadenosine are not yet widespread, the methodologies are well-established and offer a promising avenue for future research into the biological consequences of this and other related DNA lesions.
Future Directions and Emerging Research Gaps in 1 Hydroxy Ethyl D4 2 Deoxyadenosine Studies
Elucidation of Novel Metabolic Fates and DNA Repair Mechanisms for Modified Deoxyadenosine (B7792050) Adducts
A primary research gap is the comprehensive understanding of the metabolic pathways and DNA repair mechanisms specific to 1-Hydroxy(ethyl-d4)-2'-deoxyadenosine. While it is understood that this deuterated form is primarily used as an internal standard in analytical studies, its biological behavior is presumed to closely mimic that of its non-deuterated counterpart, 1-Hydroxyethyl-2'-deoxyadenosine (B1146908), which is formed from exposure to ethylene (B1197577) oxide, a known human carcinogen.
Future research should focus on identifying the complete metabolic profile of N1-hydroxyethyladenine adducts in various tissues and cell types. This includes not only the identification of excretory products but also any potential secondary modifications that may alter the adduct's mutagenic potential or repair susceptibility.
Furthermore, the specific DNA repair pathways responsible for the removal of N1-hydroxyethyl-2'-deoxyadenosine from the genome are not fully characterized. While the Base Excision Repair (BER) pathway is known to handle many types of alkylated bases, the efficiency and fidelity of this process for hydroxylated ethyl adducts at the N1 position of adenine (B156593) require more detailed investigation. The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases are known to repair N1-methyladenine and 3-methylcytosine (B1195936) through oxidative demethylation, and their potential role in repairing N1-hydroxyethyladenine is a critical area for future studies. Research should aim to identify the specific DNA glycosylases or other repair proteins that recognize and excise this adduct and to understand the molecular basis for this recognition.
| Research Area | Key Unanswered Questions | Potential Experimental Approaches |
| Metabolic Fates | What are the primary and secondary metabolites of 1-Hydroxyethyl-2'-deoxyadenosine in vivo? Do metabolic pathways differ between tissues? | In vivo animal studies with labeled precursors; In vitro metabolism studies with liver microsomes and other cellular fractions; Metabolomics analysis of urine and tissue samples. |
| DNA Repair | Which specific DNA repair enzymes recognize and remove N1-hydroxyethyl-2'-deoxyadenosine? What is the efficiency and fidelity of this repair? Does the hydroxyl group impact the repair process? | In vitro repair assays with purified DNA repair enzymes (e.g., AlkB homologs, DNA glycosylases); Cellular studies using knockout or knockdown of specific repair genes; Structural biology studies of repair enzymes complexed with adducted DNA. |
Development of Next-Generation Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate detection and quantification of DNA adducts at low levels found in human samples remains a significant analytical challenge. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, future research will focus on developing next-generation analytical techniques with even greater sensitivity and specificity.
High-resolution mass spectrometry (HRMS) offers significant advantages in untargeted adductomics by providing accurate mass measurements, which aids in the identification of unknown adducts. nih.govnih.gov Future developments will likely involve the refinement of HRMS-based workflows, including improved data acquisition strategies and more sophisticated bioinformatics tools for data analysis. acs.org The development of extensive DNA adduct libraries with high-quality mass spectral data is crucial to facilitate the identification of novel adducts discovered in untargeted screens. nih.gov
Furthermore, the field is moving towards methods that can provide information not only on the quantity of an adduct but also its specific location within the genome. Techniques like nanopore sequencing, which can detect modifications on single DNA molecules, hold promise for mapping adduct distribution and understanding how the genomic context influences adduct formation and repair. mdpi.com
| Analytical Technique | Current State | Future Directions and Enhancements |
| LC-MS/MS | Gold standard for targeted quantification. Detection limits for some hydroxyethyl (B10761427) adducts are in the fmol range. mdpi.com | Increased sensitivity through improved ionization sources and mass analyzers. Miniaturization and high-throughput applications. |
| High-Resolution Mass Spectrometry (HRMS) | Enables untargeted adductomics and identification of unknown adducts. nih.gov | Development of standardized workflows and data analysis pipelines. Expansion of spectral libraries for adduct identification. |
| Nanopore Sequencing | Emerging technology for single-molecule DNA sequencing. | Development of algorithms to accurately identify specific DNA adducts from changes in electrical current. Application to genome-wide adduct mapping. |
Integration of Adductomics with Multi-Omics Approaches in Mechanistic Investigations
To gain a holistic understanding of the biological consequences of DNA adducts like this compound, it is essential to move beyond measuring the adducts in isolation. The integration of adductomics with other "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, represents a powerful approach for mechanistic investigations. mdpi.commdpi.comnih.govmdpi.com
By combining adductomics with genomics, researchers can investigate how an individual's genetic makeup, particularly variations in DNA repair and metabolism genes, influences their susceptibility to adduct formation and persistence. Transcriptomics and proteomics can reveal the cellular responses to the presence of DNA adducts, including the upregulation of DNA repair pathways, activation of cell cycle checkpoints, or induction of apoptosis. mdpi.commdpi.com Metabolomics can provide insights into the metabolic perturbations caused by the adduct-forming agent and the downstream consequences of DNA damage.
A significant challenge in multi-omics integration is the development of sophisticated bioinformatics and statistical tools to analyze and interpret these large and complex datasets. mdpi.commdpi.com Future research will need to focus on creating robust data integration strategies to identify meaningful correlations and causal relationships between the different omics layers, ultimately leading to a more complete picture of the adverse outcome pathways associated with specific DNA adducts.
| Omics Integration | Research Question | Potential Insights |
| Adductomics + Genomics | How do genetic variations influence adduct levels? | Identification of susceptibility biomarkers; personalized risk assessment. |
| Adductomics + Transcriptomics/Proteomics | What are the cellular responses to adduct formation? | Understanding of DNA damage response pathways; identification of biomarkers of effect. |
| Adductomics + Metabolomics | What are the metabolic consequences of exposure and DNA damage? | Elucidation of mechanisms of toxicity; identification of novel biomarkers of exposure and effect. |
Exploration of Structure-Activity Relationships of Related Hydroxylated Ethyl Adducts
Understanding the structure-activity relationships of DNA adducts is crucial for predicting their mutagenic potential and for designing strategies to mitigate their harmful effects. For hydroxylated ethyl adducts, key questions remain regarding how the position of the hydroxyl group and the site of adduction on the DNA base influence the adduct's biological activity.
Future research should systematically compare the properties of different hydroxylated ethyl adducts, such as N1-, N6-, and N7-hydroxyethyladenine, as well as adducts on other DNA bases. This includes investigating their relative rates of formation, their stability in DNA, the efficiency and fidelity of their repair by various DNA repair enzymes, and their ability to cause mutations during DNA replication.
Computational modeling and structural biology will be invaluable tools in this endeavor. By determining the three-dimensional structures of these adducts within the DNA double helix and in complex with DNA polymerases and repair enzymes, researchers can gain insights into how the adduct's structure influences its recognition and processing by the cellular machinery. nih.govnih.gov This knowledge will be critical for developing predictive models of adduct toxicity and for understanding the molecular basis of carcinogenesis induced by agents like ethylene oxide.
| Adduct Feature | Impact on Biological Activity | Research Approach |
| Position of Hydroxyl Group | May affect adduct stability, recognition by repair enzymes, and interaction with DNA polymerases. | Synthesis of different hydroxylated ethyl adduct standards; comparative in vitro and cellular studies. |
| Site of Adduction (e.g., N1 vs. N6 vs. N7 of Adenine) | Influences the location of the adduct in the major or minor groove of DNA, affecting recognition by cellular proteins. | Structural biology (NMR, X-ray crystallography) of adducted DNA; molecular dynamics simulations. |
| Base Context | The surrounding DNA sequence may influence adduct formation, conformation, and repair. | Site-specific adduct formation in different sequence contexts; in vitro and in vivo repair and mutagenesis assays. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Hydroxy(ethyl-d4)-2'-deoxyadenosine, and how do deuteration steps affect yield?
- Methodology : The synthesis of deuterated analogs can be adapted from protocols for non-deuterated derivatives. For example, deuterated ethyl groups can be introduced via isotopic exchange or by using deuterated reagents (e.g., NaBD4 instead of NaBH4 in reduction steps). In non-deuterated analogs, allylation and oxidation steps (e.g., OsO4-mediated dihydroxylation followed by NaIO4 cleavage) are critical for modifying the sugar moiety . Purification via preparative TLC and cation-exchange chromatography (e.g., DOWEX AG 50W-X8) ensures product integrity . Yield optimization requires strict control of reaction time, solvent ratios (e.g., H2O/dioxane), and stoichiometry of reagents like tris(tetrabutylammonium) hydrogen pyrophosphate .
Q. How is this compound characterized structurally and chemically?
- Methodology :
- NMR Spectroscopy : and NMR in deuterated solvents (e.g., CDOD) identify deuterium incorporation and confirm regioselectivity. Key signals include δ 8.61 (s, 1H, H8) and δ 3.53 (m, 2H, CH-hydroxyethyl) in non-deuterated analogs .
- Mass Spectrometry : ESI-MS (m/z 453.9 for non-deuterated analogs) validates molecular weight, with deuteration causing predictable mass shifts (+4 Da for -d4 labeling) .
- Infrared Spectroscopy : Peaks at 1690 cm (C=O) and 1081 cm (C-O) confirm functional groups .
Q. What safety protocols are critical when handling 2'-deoxyadenosine derivatives?
- Methodology :
- PPE : Use nitrile gloves inspected for integrity and chemical-resistant suits to prevent skin contact. Contaminated gloves must be disposed of per hazardous waste regulations .
- Ventilation : Ensure fume hoods or local exhaust systems maintain airborne concentrations below OSHA limits. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .
- First Aid : For inhalation exposure, move to fresh air and provide artificial respiration if needed. Skin contact requires immediate washing with soap and water .
Q. How can microbial biotransformation be applied to synthesize 2'-deoxyadenosine analogs?
- Methodology : E. coli cells expressing nucleotide phosphorylases can catalyze transglycosylation reactions. For example, adenosine deaminase-deficient strains convert arabinofuranosyl derivatives to 2'-deoxyadenosine. Product validation involves HPLC (C18 column, methanol/water mobile phase) and paper chromatography .
Advanced Research Questions
Q. How does this compound interact with ribonucleotide reductase (RNR) enzymes?
- Methodology :
- Enzyme Assays : Express Rnr1p in E. coli BL21(DE3) pLys cells, purify via ammonium sulfate precipitation and affinity chromatography. Measure activity using -labeled CDP reduction assays. Competitive inhibition studies compare IC values of deuterated vs. non-deuterated analogs .
- Crystallography : Co-crystallize the compound with RNR (e.g., 1.6 Å resolution X-ray diffraction) to analyze binding modes. Refinement software (e.g., PHENIX) calculates Rwork/Rfree values to validate structural models .
Q. What isotopic effects arise from deuterium substitution in DNA repair studies?
- Methodology :
- Radiolytic Damage : Expose deuterated 2'-deoxyadenosine to γ-radiation or Fenton reagents (Fe/HO). Quantify 8,5′-cyclo-dA adducts via LC-MS. Compare kinetics with non-deuterated controls to assess deuterium’s impact on radical stability .
- Thermodynamic Stability : Use differential scanning calorimetry (DSC) or molecular dynamics simulations to evaluate deuterium’s effect on sugar pucker (C4′-exo vs. C2′-endo conformations) .
Q. How does the deuterated hydroxyethyl group influence DNA polymerase fidelity?
- Methodology :
- Primer Extension Assays : Incorporate this compound into oligonucleotides via phosphoramidite chemistry. Use Klenow fragment or Taq polymerase to replicate templates containing the analog. Gel electrophoresis or capillary sequencing identifies misincorporation rates .
- Methylation Studies : Treat DNA with SssI methyltransferase and bisulfite sequencing to assess if deuterated analogs alter CpG methylation patterns. Compare results with non-deuterated controls .
Q. What are the challenges in resolving crystallographic data for deuterated nucleosides?
- Methodology :
- Neutron Diffraction : Deuterium’s higher neutron scattering cross-section improves hydrogen/deuterium position resolution. Compare with X-ray data (e.g., PDB entries) to refine anisotropic displacement parameters .
- Density Functional Theory (DFT) : Model deuterium’s electronic effects on sugar-phosphate backbone geometry. Validate against experimental bond lengths and angles .
Q. How do solvent isotope effects (DO vs. HO) impact enzymatic phosphorylation of deuterated analogs?
- Methodology :
- Kinetic Isotope Effects (KIE) : Perform ATP-dependent phosphorylation assays in DO and HO. Use NMR to monitor dAMP formation. Calculate KIE (/) to quantify solvent-deuterium effects on enzyme activity .
Data Contradictions and Resolution
- Synthetic Yield Variability : Reports of 38% yield for non-deuterated analogs vs. 59–97% for intermediate steps suggest reagent purity and solvent drying are critical. Deuteration may further reduce yields due to isotopic steric effects.
- Enzyme Inhibition Discrepancies : Differences in RNR inhibition (e.g., IC values) between studies may arise from enzyme source variations (e.g., bacterial vs. human RNR). Standardize expression systems and assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
